N-(3-(5-(4-methoxyphenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Overview
Description
N-(3-(5-(4-methoxyphenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(5-(4-methoxyphenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method involves the reaction of 4-methoxyphenylhydrazine with an appropriate diketone to form the pyrazole ring. This intermediate is then reacted with pivaloyl chloride to introduce the pivaloyl group. Finally, the methanesulfonamide group is introduced through a reaction with methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-(5-(4-methoxyphenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pivaloyl group can be reduced to a secondary alcohol.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-(5-(4-methoxyphenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(5-(4-methoxyphenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The methoxyphenyl group may interact with hydrophobic pockets in proteins, while the pivaloyl and methanesulfonamide groups can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(5-(4-methoxyphenyl)-1-acetyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- N-(3-(5-(4-methoxyphenyl)-1-benzoyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Uniqueness
N-(3-(5-(4-methoxyphenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is unique due to the presence of the pivaloyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[3-[2-(2,2-dimethylpropanoyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-22(2,3)21(26)25-20(15-9-11-18(29-4)12-10-15)14-19(23-25)16-7-6-8-17(13-16)24-30(5,27)28/h6-13,20,24H,14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRPJCBTPYODLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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